Methyl 4-formyl-3-hydroxybenzoate (CAS: 24589-98-8) is a substituted aromatic carboxylate featuring three distinct functional groups: a methyl ester, a hydroxyl group, and a formyl (aldehyde) group.[1] This specific arrangement, particularly the ortho-hydroxyl and para-ester positioning relative to the aldehyde, makes it a valuable and non-interchangeable building block in multi-step organic synthesis. Its utility is pronounced in the construction of complex heterocyclic structures and as a critical precursor for pharmaceutical agents where precise regiochemistry is mandatory.[2]
Substituting Methyl 4-formyl-3-hydroxybenzoate with near analogs is often unfeasible without significant process redevelopment. Using the corresponding free acid, 4-formyl-3-hydroxybenzoic acid, introduces a free carboxylic acid group that alters solubility profiles, requires an additional esterification step, and can interfere with base-sensitive reactions.[3] More common substitutes like protocatechualdehyde (3,4-dihydroxybenzaldehyde) lack the methyl ester entirely, precluding its use in synthetic routes that rely on this group for subsequent transformations, such as amidation or reduction. The specific ortho-hydroxy-aldehyde configuration is critical for directing cyclization and condensation reactions, a feature not replicated by isomers or analogs with different substituent arrangements.
The methyl ester group significantly improves solubility in common organic solvents compared to its corresponding carboxylic acid, 4-formyl-3-hydroxybenzoic acid. While the free acid is only slightly soluble in water and requires polar organic solvents like alcohols, the methyl ester form is more readily soluble in a wider range of solvents used in organic synthesis, such as ethers and acetone.[3][4][5] This enhanced solubility is a critical procurement-relevant advantage, as it facilitates easier handling, improved reaction homogeneity, and simplified purification processes, avoiding the need for specialized solvent systems or phase-transfer catalysts that might be required for the less soluble free acid.
| Evidence Dimension | Solubility Profile |
| Target Compound Data | Soluble in common organic solvents like ethanol, ether, and acetone. |
| Comparator Or Baseline | 4-Formyl-3-hydroxybenzoic acid (free acid): Slightly soluble in water, requiring more polar solvents.[3] |
| Quantified Difference | Qualitatively higher solubility in a broader range of common, less-polar organic synthesis solvents. |
| Conditions | Standard laboratory temperature and pressure. |
Improved solubility simplifies reaction setup, enhances reaction rates through better homogeneity, and reduces processing complexity and cost.
Methyl 4-formyl-3-hydroxybenzoate is a documented precursor in synthetic routes toward key metabolites of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[6][7] Specifically, it is used to construct the core structure of metabolites like M1b, an oxidatively cleaved carboxylate metabolite.[8][9] Using this specific esterified and formylated precursor is crucial for efficiently building the required benzo[b]carbazole skeleton. Attempting to use a substitute like the free acid would necessitate additional protection and esterification steps, while using an analog without the ortho-hydroxy-aldehyde arrangement would fail to produce the correct downstream isomer required for biological activity.
| Evidence Dimension | Precursor Role in Pharmaceutical Synthesis |
| Target Compound Data | Utilized as a key building block for synthesizing Alectinib metabolites, such as M1b.[8][9] |
| Comparator Or Baseline | Alternative starting materials (e.g., 4-formyl-3-hydroxybenzoic acid) would require additional, yield-reducing steps (protection/esterification). |
| Quantified Difference | Provides a more direct and efficient synthetic pathway to the target pharmaceutical metabolite structure. |
| Conditions | Multi-step organic synthesis for active pharmaceutical ingredient (API) metabolites. |
For pharmaceutical development and manufacturing, using the correct, pre-functionalized intermediate is critical for maximizing overall yield and minimizing process steps and costs.
Methyl 4-formyl-3-hydroxybenzoate can be synthesized from its corresponding carboxylic acid, 4-formyl-3-hydroxybenzoic acid, in quantitative yield. A documented procedure using thionyl chloride in methanol at 60°C for 3 hours resulted in a 100% yield of the target methyl ester.[2] This provides a reliable and high-conversion route for its preparation. For buyers who may consider starting from the acid, this established, high-yield transformation demonstrates the robustness of producing the ester form. Procuring the ester directly bypasses this laboratory step, saving time, reagents, and waste disposal, making it a more efficient choice for immediate use in subsequent reactions.
| Evidence Dimension | Synthesis Yield (Esterification) |
| Target Compound Data | 100% yield |
| Comparator Or Baseline | 4-formyl-3-hydroxybenzoic acid (starting material) |
| Quantified Difference | Quantitative conversion. |
| Conditions | Thionyl chloride, methanol, 60°C, 3 hours.[2] |
This demonstrates that the compound is accessible via a high-yield process, and procuring it directly eliminates the need for an in-house synthesis step, improving overall workflow efficiency.
This compound is the right choice when a project requires the synthesis of complex pharmaceutical molecules, such as metabolites of the ALK inhibitor Alectinib.[8] Its pre-esterified form and specific functional group arrangement provide a more direct and efficient route to the final target, avoiding extra steps and improving overall yield compared to starting with the free acid or a different structural isomer.[2]
The ortho-hydroxy aldehyde functionality is a classic precursor for building heterocyclic rings like benzofurans, benzisoxazoles, or quinolines.[10] The presence of the methyl ester at the para-position provides a stable, reactive handle for further derivatization after the heterocyclic core has been formed. This makes it a superior choice over simpler aldehydes like salicylaldehyde when downstream ester-based modifications are planned.
The trifunctional nature of this molecule allows it to be used as a monomer or cross-linking agent in the synthesis of specialty polymers. The hydroxyl and aldehyde groups can participate in polymerization reactions (e.g., forming polyesters or Schiff base polymers), while the methyl ester remains available for post-polymerization modification, enabling the creation of functional materials with tailored properties.
Irritant